N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine
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Overview
Description
N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine typically involves the reaction of 3-bromophenylamine with imidazo[4,5-f]quinazoline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine can undergo various chemical reactions, including:
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and methanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . The compound can also interfere with the quorum sensing system in bacteria, inhibiting biofilm formation and reducing virulence . Molecular docking studies have revealed that it can bind to specific receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine can be compared with other quinazoline derivatives, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
4,6,7-trisubstituted quinazoline derivatives: Known for their antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its ability to inhibit both bacterial quorum sensing and cancer cell proliferation makes it a promising candidate for further research and development .
Properties
CAS No. |
171179-38-7 |
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Molecular Formula |
C15H10BrN5 |
Molecular Weight |
340.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3H-imidazo[4,5-f]quinazolin-9-amine |
InChI |
InChI=1S/C15H10BrN5/c16-9-2-1-3-10(6-9)21-15-13-11(17-8-20-15)4-5-12-14(13)19-7-18-12/h1-8H,(H,18,19)(H,17,20,21) |
InChI Key |
ZCTBHAZSEIICRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C4=C(C=C3)NC=N4 |
Origin of Product |
United States |
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